WX UK1, also known as WX-UK1, is a small molecule drug that has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors. This compound is classified as a non-cytotoxic inhibitor of the urokinase-type plasminogen activator system, which plays a critical role in tumor invasion and metastasis. The drug is currently under investigation for its efficacy in various malignancies, including breast, gastric, and colon cancers.
WX UK1 was developed as part of ongoing research into the modulation of the urokinase plasminogen activator system. Its structure is derived from 3-amidinophenylalanine, and it has been evaluated in preclinical and clinical studies for its potential to inhibit tumor growth and metastasis by targeting serine proteases involved in these processes .
WX UK1 is classified under investigational drugs and falls within the category of small molecules. It functions primarily as an inhibitor of the urokinase plasminogen activator system, which is implicated in cancer progression through its role in extracellular matrix degradation and cell migration .
The synthesis of WX UK1 involves several steps that focus on modifying the 3-amidinophenylalanine structure to enhance its inhibitory activity against serine proteases. Although specific synthetic pathways are not extensively detailed in the literature, the compound's design emphasizes structural modifications that improve binding affinity to target proteins involved in tumor metastasis.
The synthesis typically requires:
WX UK1 has a complex molecular structure characterized by a chemical formula of and an average molecular weight of approximately 650.28 g/mol . The compound features multiple functional groups that contribute to its biological activity, including amide and amidine functionalities.
WX UK1 primarily functions through inhibition rather than undergoing significant chemical transformations during its therapeutic action. It inhibits the proteolytic activity of urokinase-type plasminogen activator by binding to its active site, thereby preventing the conversion of plasminogen to plasmin—a crucial step in tumor cell invasion.
The inhibition mechanism involves:
The mechanism of action for WX UK1 revolves around its ability to inhibit the urokinase plasminogen activator system. By blocking this pathway, WX UK1 prevents the degradation of extracellular matrix components, thereby inhibiting tumor cell migration and invasion.
WX UK1 is characterized by:
Key chemical properties include:
WX UK1 is primarily being investigated for its use in treating solid tumors. Its role as an inhibitor of the urokinase plasminogen activator system positions it as a promising candidate for adjuvant therapies aimed at reducing metastasis in cancers such as breast, gastric, and colon cancer.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3